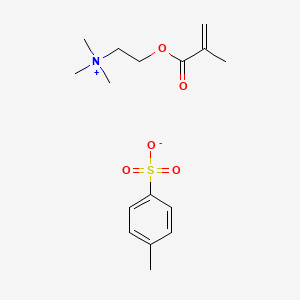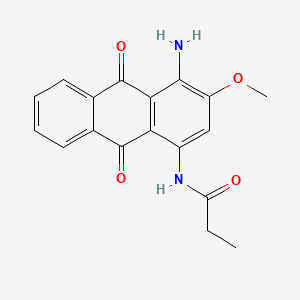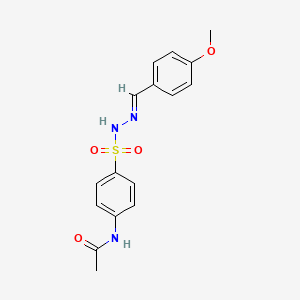
Hydroxylamine, N-(o-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, N-(o-nitrophenyl)- is an organic compound that features a hydroxylamine group attached to an o-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylamine, N-(o-nitrophenyl)- can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve o-nitrobenzaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base, such as sodium hydroxide, to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of hydroxylamine, N-(o-nitrophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, N-(o-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron in acidic conditions.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: o-Aminophenylhydroxylamine.
Oxidation: o-Nitrosophenylhydroxylamine, o-Nitrophenylhydroxylamine.
Substitution: N-substituted o-nitrophenyl derivatives.
Scientific Research Applications
Hydroxylamine, N-(o-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and as a probe for studying protein modifications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxylamine, N-(o-nitrophenyl)- involves its ability to undergo various chemical transformations, which can modify the structure and function of target molecules. For example, its reduction to an amine group can lead to the formation of new chemical bonds, while its oxidation can introduce reactive nitroso or nitro groups. These transformations can affect the activity of enzymes, proteins, and other biological molecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Hydroxylamine, N-(o-nitrophenyl)- can be compared with other similar compounds, such as:
Hydroxylamine, N-(p-nitrophenyl)-: Similar structure but with the nitro group in the para position, leading to different reactivity and applications.
Hydroxylamine, N-(m-nitrophenyl)-:
O-substituted hydroxylamines: Compounds where the hydroxylamine group is substituted with various functional groups, leading to diverse reactivity and applications.
Uniqueness
Hydroxylamine, N-(o-nitrophenyl)- is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of chemical transformations it can undergo. This positioning can lead to specific interactions with biological molecules and unique applications in research and industry.
Properties
CAS No. |
19613-87-7 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
N-(2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4,7,9H |
InChI Key |
ADEHRJVMSGIOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



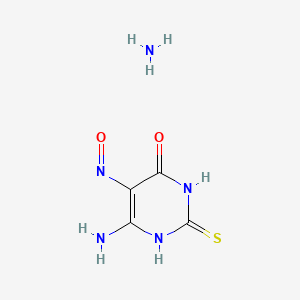
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
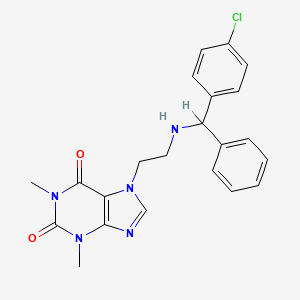
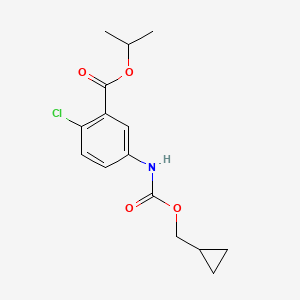
![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
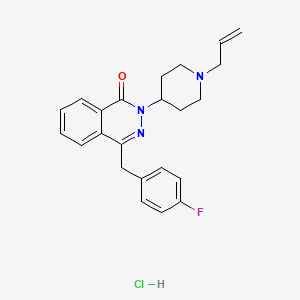

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

